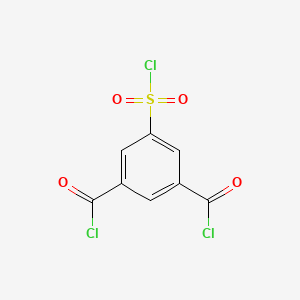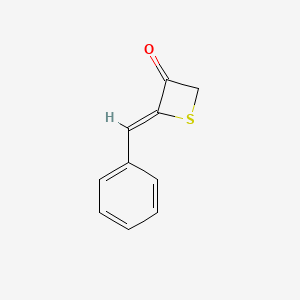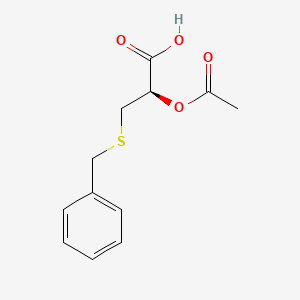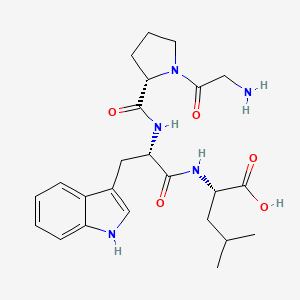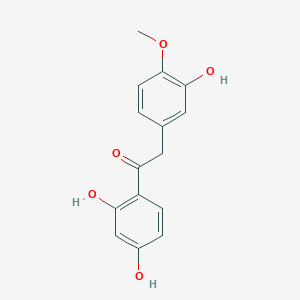
1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of phenolic ketones These compounds are characterized by the presence of hydroxyl groups attached to aromatic rings and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one typically involves the condensation of appropriate phenolic precursors. A common method might include the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a phenol in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential antioxidant due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, polymers, and other materials.
作用机制
The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one exerts its effects is likely related to its ability to interact with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their function. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage.
相似化合物的比较
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethan-1-one
- 1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethan-1-one
- 1-(2,4-Dihydroxyphenyl)-2-(3-methoxy-4-hydroxyphenyl)ethan-1-one
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one is unique due to the specific arrangement of hydroxyl and methoxy groups on the aromatic rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
属性
CAS 编号 |
36754-72-0 |
|---|---|
分子式 |
C15H14O5 |
分子量 |
274.27 g/mol |
IUPAC 名称 |
1-(2,4-dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O5/c1-20-15-5-2-9(7-14(15)19)6-12(17)11-4-3-10(16)8-13(11)18/h2-5,7-8,16,18-19H,6H2,1H3 |
InChI 键 |
VVWAMVYAUWYPKP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


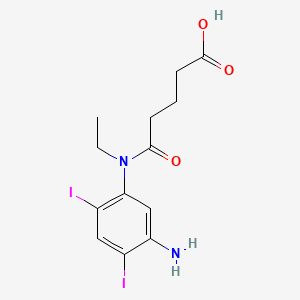
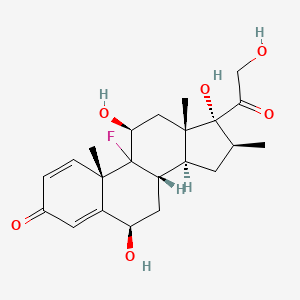

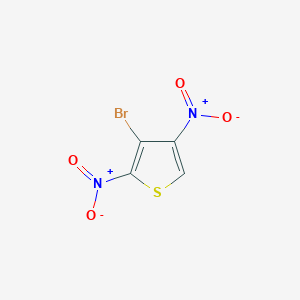
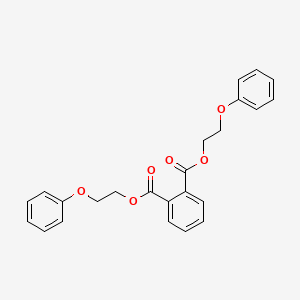
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)

